molecular formula C5H4Br2N2O2 B12998676 Methyl 4,5-dibromo-1H-imidazole-2-carboxylate

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate

Cat. No.: B12998676
M. Wt: 283.91 g/mol
InChI Key: UHJBDJUAZMBNBU-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is a brominated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate typically involves the bromination of an imidazole derivative. One common method is the bromination of methyl imidazole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding imidazole derivative.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.

    Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted imidazoles depending on the nucleophile used.

    Reduction: The major product is the de-brominated imidazole derivative.

    Oxidation: Products vary based on the oxidizing agent and conditions but may include imidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: Utilized in the production of materials with specific properties, such as flame retardants and dyes.

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-1H-imidazole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
  • 4,5-Dibromo-1,2-dimethyl-1H-imidazole
  • 4,5-Dibromo-1-methylimidazole

Uniqueness

Methyl 4,5-dibromo-1H-imidazole-2-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H4Br2N2O2

Molecular Weight

283.91 g/mol

IUPAC Name

methyl 4,5-dibromo-1H-imidazole-2-carboxylate

InChI

InChI=1S/C5H4Br2N2O2/c1-11-5(10)4-8-2(6)3(7)9-4/h1H3,(H,8,9)

InChI Key

UHJBDJUAZMBNBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(N1)Br)Br

Origin of Product

United States

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